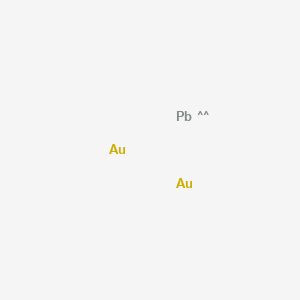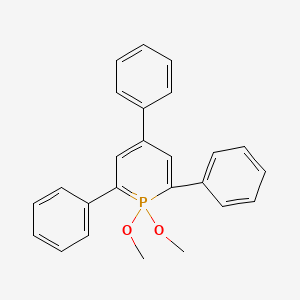![molecular formula C15H8Cl2N2O2 B14717445 1',3'-Dichlorospiro[fluorene-9,5'-imidazolidine]-2',4'-dione CAS No. 14910-26-0](/img/structure/B14717445.png)
1',3'-Dichlorospiro[fluorene-9,5'-imidazolidine]-2',4'-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1’,3’-Dichlorospiro[fluorene-9,5’-imidazolidine]-2’,4’-dione is a chemical compound known for its unique spiro structure, which involves a fluorene moiety fused with an imidazolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1’,3’-Dichlorospiro[fluorene-9,5’-imidazolidine]-2’,4’-dione typically involves the reaction of fluorene derivatives with imidazolidine precursors under specific conditions. One common method includes the addition of dichlorocarbene to 9-alkylidenefluorenes, followed by cyclization to form the spiro compound . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures.
化学反応の分析
Types of Reactions
1’,3’-Dichlorospiro[fluorene-9,5’-imidazolidine]-2’,4’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydro derivatives. Substitution reactions can result in a variety of functionalized spiro compounds.
科学的研究の応用
1’,3’-Dichlorospiro[fluorene-9,5’-imidazolidine]-2’,4’-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices
作用機序
The mechanism of action of 1’,3’-Dichlorospiro[fluorene-9,5’-imidazolidine]-2’,4’-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
1’,3’-Dichlorospiro[fluorene-9,4’-imidazolidine]-2’,5’-dione: Another spiro compound with a similar structure but different ring fusion.
2-Alkyl-3,3-dichlorospiro[cyclopropane-1,9’-fluorene] derivatives: Compounds with a cyclopropane ring fused to fluorene.
Uniqueness
1’,3’-Dichlorospiro[fluorene-9,5’-imidazolidine]-2’,4’-dione is unique due to its specific spiro fusion and the presence of dichloro substituents
特性
CAS番号 |
14910-26-0 |
|---|---|
分子式 |
C15H8Cl2N2O2 |
分子量 |
319.1 g/mol |
IUPAC名 |
1',3'-dichlorospiro[fluorene-9,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C15H8Cl2N2O2/c16-18-13(20)15(19(17)14(18)21)11-7-3-1-5-9(11)10-6-2-4-8-12(10)15/h1-8H |
InChIキー |
DUZQUBOEJIUYKK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C(=O)N(C(=O)N4Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


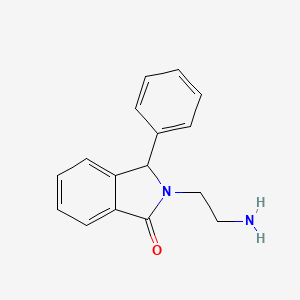
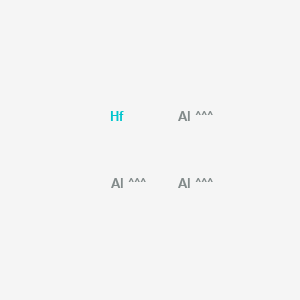
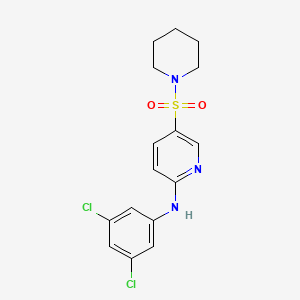
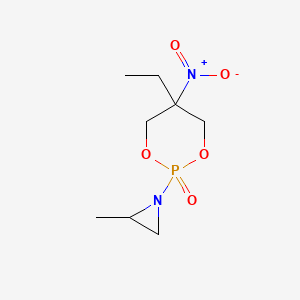
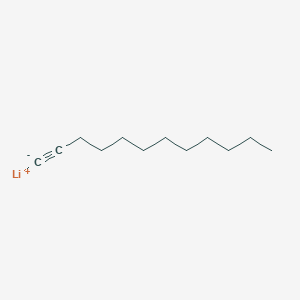
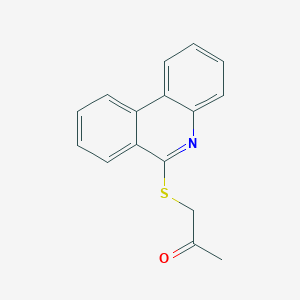

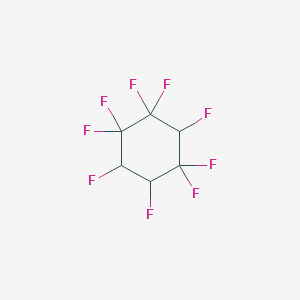
![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14717415.png)

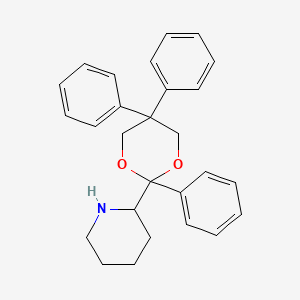
![N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide](/img/structure/B14717425.png)
